Sesquimustard
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(2-chloroethylsulfanyl)ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2S2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGNHZVUZWILSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCCl)SCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | SESQUIMUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074793 | |
| Record name | Sesquimustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. | |
| Record name | SESQUIMUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Decomposes | |
| Details | Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000) | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/, The sulfur mustards do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/ | |
| Details | ATSDR; Blister Agents: Sulfur Mustard Agent H/HD, Sulfur Mustard Agent HT (2011). Washington, DC: Agency for Toxic Substances and Disease Registry. Available from, as of Oct 27, 2017: https://www.atsdr.cdc.gov/substances/toxsubstance.asp?toxid=191 | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 at 25 °C | |
| Details | Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000) | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.5X10-6 mm Hg at 25 °C | |
| Details | Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000) | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
3563-36-8 | |
| Record name | SESQUIMUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sesquimustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sesquimustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sesquisulfur Mustard | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sesquimustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SESQUIMUSTARD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y1NV229PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
56 °C | |
| Details | Evans TJ; Chemical Warfare. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 14Mar 2003 | |
| Record name | Sesquimustard | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Characterization of Sesquimustard
Established Synthetic Pathways
The synthesis of Sesquimustard is primarily achieved through the chlorination of its corresponding diol precursor. nih.gov This method is analogous to several well-established routes for producing sulfur mustard (HD), which often generate this compound as a byproduct. osti.gov
The most documented pathway to this compound involves the chlorination of its specific glycol precursor, 1,2-bis(2-hydroxyethylthio)ethane. researchgate.netnih.gov This process mirrors the synthesis of sulfur mustard (HD) from its precursor, thiodiglycol (B106055) (TDG). osti.gov In these methods, the hydroxyl (-OH) groups of the glycol are substituted with chlorine atoms to yield the final chlorinated product.
Several chlorinating agents can be employed for this conversion, a practice adapted from the extensive history of sulfur mustard production. basicmedicalkey.com The choice of agent can influence reaction efficiency and the profile of impurities in the final product. osti.gov The Meyer-Clarke method, for instance, uses concentrated hydrochloric acid for the chlorination of thiodiglycol to produce sulfur mustard. Similarly, phosphorus trichloride (B1173362) and thionyl chloride are effective chlorinating agents used in related sulfur mustard syntheses. osti.govwikipedia.org
While other synthetic routes exist for sulfur mustards in general, such as the Levinstein process which reacts ethylene (B1197577) with sulfur monochloride, the primary and most specifically documented route for producing this compound is the chlorination of 1,2-bis(2-hydroxyethylthio)ethane. this compound is often created as a component in mixtures with sulfur mustard, such as the HQ mixture, which contains a 70:30 ratio of HD to Q. nih.govwikipedia.org It is also a common impurity found in aged stockpiles of distilled mustard (HD) and Levinstein mustard (H). researchgate.netnih.gov
Thiodiglycol Chlorination Methods
Intermediate Compounds and Reaction Conditions
The synthesis of pure this compound is dependent on the preparation of a key intermediate and the careful control of subsequent reaction conditions.
The principal intermediate in the synthesis of this compound is 1,2-bis(2-hydroxyethylthio)ethane, also referred to as this compound glycol or 3,6-dithia-1,8-octanediol. cranfield.ac.uktandfonline.com This diol is the direct precursor that undergoes chlorination to yield this compound. researchgate.netnih.gov The synthesis involves the conversion of this glycol into this compound by substituting its two hydroxyl groups with chlorine atoms. The purity of the final product, which can exceed 95%, is confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This intermediate is not only crucial for synthesis but is also studied as a potential biomarker for exposure, as it can be converted back to this compound under certain analytical conditions. researchgate.net
The conversion of this compound glycol to this compound is accomplished using various chlorinating agents. The selection of the agent is a critical parameter of the synthesis. osti.gov Common agents include thionyl chloride, phosphorus trichloride, and concentrated hydrochloric acid. The reaction is typically performed under controlled temperature and an inert atmosphere to ensure stability and prevent unwanted side reactions.
Table 1: Common Chlorinating Agents in this compound Synthesis
| Chlorinating Agent | Chemical Formula | Typical Use |
|---|---|---|
| Thionyl Chloride | SOCl₂ | Used for converting alcohols to alkyl chlorides. |
| Phosphorus Trichloride | PCl₃ | A common reagent for chlorinating alcohols. osti.govwikipedia.org |
This table is generated based on information from existing search results.
Due to the toxic nature of the reagents, intermediates, and the final product, the synthesis of this compound requires stringent handling and containment protocols. These measures are essential to prevent the release of hazardous materials into the environment during production.
Role of 1,2-bis(2-hydroxyethylthio)ethane (this compound Glycol)
Byproducts and Impurity Profiling
The analysis of byproducts and impurities, known as chemical attribution signatures (CAS), is a cornerstone of chemical forensics. rsc.orgosti.gov This impurity profile can provide valuable information to trace a chemical agent back to its synthetic pathway. mdpi.com
This compound is itself a ubiquitous compound and a known impurity in sulfur mustard (HD) preparations, particularly when hydrochloric acid is used as the chlorinating agent. osti.gov Conversely, when this compound is the intended product, sulfur mustard (HD) and other related sulfur compounds can be present as impurities.
The specific chlorinating agent used leaves a distinct chemical fingerprint in the final product. osti.gov
Phosphorus trichloride (PCl₃) routes can be identified by the presence of phosphorus-containing byproducts. osti.gov
Thionyl chloride (SOCl₂) routes tend to produce more impurities, including compounds like ethylene sulfite (B76179) and diethyl sulfite. osti.gov
Hydrochloric acid (HCl) routes are often characterized by a lower number of impurities, but typically include disulfide and this compound compounds. osti.gov
This detailed impurity profiling allows analysts to distinguish between batches and infer the specific chemical processes used in their manufacture. nih.gov
Table 2: Synthesis Byproducts and Impurity Indicators
| Indicator Compound/Class | Associated Synthesis Reagent | Reference |
|---|---|---|
| Phosphorus-containing adducts | Phosphorus trichloride (PCl₃) | osti.gov |
| Ethylene sulfite, Diethyl sulfite | Thionyl chloride (SOCl₂) | osti.gov |
| Bis(2-chloroethyl)disulfide | Hydrochloric Acid (HCl) | osti.gov |
| Sulfur Mustard (HD) | Impurity in this compound synthesis |
This table is generated based on information from existing search results.
Characterization of Synthesis Byproducts
The synthesis of this compound (Q), similar to other sulfur mustards, results in a complex mixture that includes not only the primary product but also a variety of byproducts. The nature and concentration of these byproducts are highly dependent on the specific synthesis route employed, the purity of the starting materials, and the reaction conditions. nih.govosti.gov Common synthesis pathways, such as the chlorination of 1,2-bis(2-hydroxyethylthio)ethane, can produce a range of related sulfur compounds.
Analysis of crude this compound has identified several key byproducts. These impurities serve as chemical signatures, providing valuable information about the manufacturing process. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify and quantify these trace compounds.
Among the frequently observed byproducts are other sulfur mustards, such as sulfur mustard (HD) and tris(2-chloroethylthio)ethane (T). The presence and relative ratios of these compounds can help to differentiate between various production methods. For instance, some synthesis routes may favor the formation of higher molecular weight sulfur mustards like T, while others might result in a greater proportion of HD. osti.gov
Additionally, compounds like bis(2-chloroethyl)disulfide and 1,4-dithiane (B1222100) have been detected in mustard agent preparations. osti.gov While some of these, like 1,4-dithiane, are often found at low levels across many samples, their relative abundance can still contribute to a more comprehensive chemical profile of a specific batch. osti.gov The table below details some of the common byproducts found in this compound synthesis.
Interactive Data Table: Common Byproducts in this compound Synthesis
| Compound Name | Chemical Formula | Significance as a Byproduct |
| Sulfur Mustard (HD) | C4H8Cl2S | A common co-product in many synthesis routes. Its ratio to this compound is a key indicator. nih.gov |
| Tris(2-chloroethylthio)ethane (T) | C8H16Cl2S3 | A higher molecular weight sulfur mustard that can indicate specific synthesis conditions. |
| Bis(2-chloroethyl)disulfide | C4H8Cl2S2 | A frequently observed impurity in various sulfur mustard preparations. osti.gov |
| 1,4-Dithiane | C4H8S2 | Often present at low levels, but contributes to the overall chemical fingerprint. osti.gov |
Implications for Forensic Batch Analysis and Source Attribution
The byproducts and impurities present in a sample of this compound act as a "chemical fingerprint," which can be invaluable for forensic analysis and source attribution. The goal of source attribution is to trace a chemical agent back to its origin, which could be a specific synthesis method, a particular production batch, or even a known stockpile. nih.gov This process relies on the detailed characterization of the unique chemical signatures within a given sample. acs.org
Forensic investigations of chemical warfare agents increasingly utilize advanced analytical techniques to create detailed impurity profiles. osti.gov By comparing the impurity profile of a seized or environmental sample to a library of profiles from known synthesis routes, it is possible to infer the production method used. osti.gov For example, the presence of specific sulfur compounds or their relative concentrations can point towards a particular chlorinating agent or precursor chemical used in the synthesis. osti.gov
The stability of these chemical attribution signatures (CAS) is a critical factor. While the primary agent may degrade over time or in the environment, many of the byproducts are more stable, preserving the forensic evidence. nih.gov Research has shown that even after environmental exposure, it is possible to identify key byproducts that provide clues about the origin of the material. researchgate.net
In recent years, there has been growing interest in applying these forensic principles to biomedical samples from exposed individuals. nih.govresearchgate.net While this is a more complex challenge due to metabolic processes altering the original chemical composition, the detection of adducts from both the primary agent and its impurities could provide crucial forensic intelligence. nih.govresearchgate.net For instance, the parallel detection of protein adducts from both this compound and sulfur mustard (HD) in a biological sample could strongly indicate the use of a specific type of mustard mixture. nih.gov This approach could be particularly important in situations where environmental samples are unavailable. nih.govnih.gov
The table below summarizes the key implications of byproduct analysis for forensic science.
Interactive Data Table: Forensic Implications of this compound Byproducts
| Forensic Application | Key Byproducts/Signatures | Analytical Approach | Significance |
| Synthesis Route Determination | Ratios of HD, this compound, and T; presence of specific sulfur compounds. osti.gov | GC-MS analysis of impurity profiles. osti.gov | Can link a sample to a specific manufacturing process (e.g., Levinstein method). osti.govopcw.org |
| Batch-to-Batch Comparison | Unique distribution and concentration of trace impurities. | Comparative analysis of chemical fingerprints. | Can determine if different samples originate from the same production batch. |
| Source Attribution | Comprehensive impurity profile, including starting material residues. nih.govacs.org | Multivariate data analysis of chemical signatures. osti.gov | Aims to trace the agent to a specific laboratory or stockpile. nih.gov |
| Analysis of Biomedical Samples | Detection of protein adducts from this compound and its impurities. nih.govresearchgate.net | Mass spectrometric identification of protein adducts. nih.govnih.gov | Can provide forensic clues about the type of mustard agent used when environmental samples are absent. nih.gov |
Molecular Reactivity and Mechanisms of Action
Formation of Reactive Intermediates
In aqueous environments, Sesquimustard (Q) can form two types of reactive intermediates: three-membered episulfonium ions and six-membered cyclic sulfonium (B1226848) ions. nih.govresearchgate.netresearchgate.net
The formation of a three-membered episulfonium ion is considered the primary pathway for the reactivity of this compound. nih.gov This process involves an intramolecular cyclization where a chloroethyl side chain forms a strained, positively charged ring, releasing a chloride ion. researchgate.net While these episulfonium ions are highly reactive, they are less stable and have a shorter lifetime compared to the six-membered sulfonium ions. researchgate.netresearchgate.netnih.gov Their high reactivity, however, makes them the dominant species in reactions with biological nucleophiles. researchgate.netresearchgate.net Studies using deuterated this compound have confirmed that the reaction with key biological targets, such as the Cys34 residue of human serum albumin, proceeds almost exclusively via the episulfonium ion intermediate. nih.govresearchgate.net
In addition to the three-membered ring, this compound can also form a more stable six-membered sulfonium ion. researchgate.netnih.gov These ions have been observed as long-lived intermediates in aqueous solutions. researchgate.netresearchgate.net Despite their greater stability, their role as a reactive species in biological alkylation is considered minor, contributing to less than 5% of the reaction with human serum albumin's Cys34. There are two primary explanations for this observation. Firstly, the higher stability and longer lifetime of the six-membered ring are indicative of reduced reactivity compared to the episulfonium ion. researchgate.netresearchgate.net Secondly, the bulkier structure of the six-membered sulfonium ion faces significant steric hindrance from the protein environment surrounding the target nucleophile, impeding its ability to react. nih.govresearchgate.net
Episulfonium Ion Formation and Stability
Alkylation Mechanisms with Nucleophilic Species
As a potent alkylating agent, this compound readily reacts with various nucleophilic groups found in biological macromolecules. nih.govresearchgate.net
The thiol groups of cysteine and glutathione (B108866) are primary targets for alkylation by this compound. nih.gov Glutathione (GSH), a tripeptide present in high concentrations within cells, plays a crucial role in detoxifying reactive electrophiles. nih.govresearchgate.net this compound undergoes conjugation with GSH, forming both mono- and bis-glutathionyl adducts. nih.gov This detoxification pathway is a key cellular defense mechanism. nih.gov In cell cultures, the formation of GSH conjugates is rapid, with their levels decreasing within an hour of exposure as they are further metabolized. researchgate.netnih.gov Conversely, cysteine (Cys) conjugates tend to increase for up to six hours post-exposure. researchgate.netnih.gov Mass spectrometry has been used to identify several of these conjugates, including bis-glutathionyl ethylthioethylthioethyl conjugate (GSH-ETETE-GSH), hydroxyethylthioethylthioethyl glutathione conjugate (HETETE-GSH), bis-cysteinyl ethylthioethylthioethyl conjugate (Cys-ETETE-Cys), and hydroxyethylthioethylthioethyl cysteine conjugate (HETETE-Cys). nih.gov
This compound's reactivity extends to the formation of stable adducts with proteins and peptides, which can serve as biomarkers of exposure. nih.gov
A significant and well-studied target for this compound alkylation is the Cys34 residue of human serum albumin (HSA). nih.govresearchgate.net The reaction forms a stable adduct that can be identified using mass spectrometric techniques. nih.govresearchgate.net Following enzymatic digestion of the adducted HSA, specific peptide biomarkers can be detected. nih.govresearchgate.net Two such biomarkers are a dipeptide, HETETE-CP (Cys-Pro), and a tripeptide, HETETE-CPF (Cys-Pro-Phe), where HETETE represents the hydroxyethylthioethylthioethyl moiety derived from this compound. nih.govresearchgate.net The formation of these adducts is dose-dependent. nih.gov Molecular dynamics simulations indicate that the protein environment around Cys34 accommodates the elongated structure of this compound, facilitating adduct formation. nih.govresearchgate.net
Table 1: Identified this compound Adducts and Biomarkers
| Adduct/Biomarker Name | Description | Detection Method |
|---|---|---|
| HETETE-CP | Dipeptide adduct (Cys-Pro) at Cys34 of HSA | μLC-ESI MS/MS SRM |
| HETETE-CPF | Tripeptide adduct (Cys-Pro-Phe) at Cys34 of HSA | μLC-ESI MS/MS SRM |
| GSH-ETETE-GSH | Bis-glutathionyl conjugate | LC-HRMS |
| HETETE-GSH | Mono-glutathionyl conjugate | LC-HRMS |
| Cys-ETETE-Cys | Bis-cysteinyl conjugate | LC-HRMS |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (Q) |
| Cysteine (Cys) |
| Glutathione (GSH) |
| Human Serum Albumin (HSA) |
| HETETE-CP |
| HETETE-CPF |
| GSH-ETETE-GSH |
| HETETE-GSH |
| Cys-ETETE-Cys |
Formation of Adducts (e.g., Protein, Peptide)
Specific Peptide Adducts: HETETE-CP and HETETE-CPF
This compound (Q) is a bifunctional alkylating agent that reacts with nucleophilic residues in proteins. A primary target for this interaction within the human body is the Cys34 residue of human serum albumin (HSA). nih.gov The alkylation of this specific cysteine residue by this compound leads to the formation of stable adducts that can serve as long-term biomarkers of exposure. researchgate.net
Following in vitro exposure of HSA to this compound and subsequent enzymatic digestion, specific peptide adducts can be identified using high-resolution tandem mass spectrometry (MS/HR MS). nih.govresearchgate.net The proteolysis of the modified HSA protein by enzymes such as pronase or proteinase K yields two key biomarkers:
HETETE-CP : This is a dipeptide adduct consisting of Cys-Pro, where the cysteine residue is alkylated by the this compound-derived hydroxyethylthioethylthioethyl (HETETE) moiety. nih.govresearchgate.net
HETETE-CPF : This is a tripeptide adduct, Cys-Pro-Phe, which also bears the HETETE group on its cysteine residue. nih.govresearchgate.net
The identification of these two adducts provides a reliable method for the biomedical verification of exposure to this compound, even when it is present in mixtures with sulfur mustard (HD). nih.gov Detection is typically achieved through micro liquid chromatography-electrospray ionization tandem mass spectrometry (μLC-ESI MS/MS) operating in the selected reaction monitoring (SRM) mode. nih.govresearcher.life
| Biomarker | Description | Precursor Ion (m/z) | Product Ions (m/z) |
|---|---|---|---|
| HETETE-CP | Alkylated Dipeptide (Cys-Pro) | 383.1 | 105.0, 217.1 |
| HETETE-CPF | Alkylated Tripeptide (Cys-Pro-Phe) | 530.2 | 105.0, 137.0 |
Comparative Reactivity with Sulfur Mustard (HD)
While both this compound and sulfur mustard are potent vesicants that act via alkylation, studies indicate differences in their reactivity. nih.gov Research on the alkylation of the Cys34 residue of HSA shows that this compound exhibits a 1.33-fold higher reactivity compared to sulfur mustard. This difference is rooted in both the structural and mechanistic characteristics of the molecules.
Structural Basis for Differential Reactivity
The fundamental structural difference between this compound and sulfur mustard lies in their core structure. Sulfur mustard, or bis(2-chloroethyl) sulfide (B99878), consists of a single sulfur atom flanked by two chloroethyl groups. encyclopedia.pub In contrast, this compound, 1,2-bis(2-chloroethylthio)ethane, possesses two sulfur atoms connected by an ethylene (B1197577) bridge. encyclopedia.pubnoaa.gov
This extended, more elongated structure of this compound contributes to its increased reactivity with certain biological targets. nih.gov Molecular dynamics simulations suggest that the protein environment around the Cys34 residue in HSA accommodates elongated molecules like this compound more favorably than bulkier structures. nih.govdntb.gov.ua This enhanced affinity for the hydrophobic binding pocket of HSA positions the reactive moieties of this compound for more efficient alkylation of the target cysteine residue. The structure of this compound also enhances its potential to cross-link with biomolecules.
Analytical Methodologies for Sesquimustard and Its Degradation Products
Chromatographic Techniques
Chromatographic separation is essential for distinguishing sesquimustard from related compounds and complex sample matrices. Both gas and liquid chromatography have been successfully employed, each offering distinct advantages depending on the target analyte's properties. nih.govcdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. cdc.gov It is frequently used to identify the parent compound and its less polar degradation products. dtic.mil
GC-MS is effective for detecting the parent this compound compound. Due to its higher molecular weight, this compound elutes later than sulfur mustard (HD) on non-polar GC columns, which allows for their differentiation. The technique is also used to analyze certain degradation products. For instance, the hydrolysis of this compound can yield products such as 1,4-dithiane (B1222100), which can be detected by GC-MS. dtic.mil However, GC-MS is less suitable for the analysis of polar, non-volatile hydrolysis products, which often require derivatization to increase their volatility. nih.govdtic.mil
Research has demonstrated the use of GC-MS for the analysis of soil and synthetic samples for this compound and its degradation products. nih.govdtic.mil In one study, dichloromethane (B109758) extracts of soil samples were analyzed by GC-MS to confirm the absence of mustard gas and to identify related compounds like 1,4-thioxane and 1,4-dithiane. dtic.mil The purity of synthesized this compound, determined to be above 95%, has also been confirmed using GC-MS. nih.gov
Both Electron Impact (EI) and Chemical Ionization (CI) are used as ionization sources in GC-MS for the analysis of this compound and its related compounds. capes.gov.br
Electron Impact (EI): EI is a hard ionization technique that produces extensive fragmentation, resulting in a detailed mass spectrum that can be used as a fingerprint for compound identification by matching against reference libraries like the NIST database. EI-MS is commonly used for the analysis of various chemical warfare agents and their degradation products. dtic.mil
Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and typically produces a prominent pseudomolecular ion, which helps in determining the molecular weight of the analyte. capes.gov.brresearchgate.net Ammonia (B1221849) and deuterated ammonia CI have been shown to be highly specific for the detection and identification of long-chain sulfur vesicants, including this compound. capes.gov.brresearchgate.net This method yields significant pseudomolecular ions and structurally informative fragment ions. capes.gov.brresearchgate.net Isobutane CI has also been utilized in the analysis of this compound-related compounds. publications.gc.ca The complementary data from both EI and CI can enhance the confidence in the identification of these compounds. capes.gov.br
Applications for Parent Compound and Hydrolysis Products
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a versatile and powerful technique for analyzing a wide range of compounds, including those that are non-volatile, polar, or thermally labile, such as the degradation products and biological conjugates of this compound. nih.gov It often provides improved chromatographic peak shape for polar analytes compared to GC-MS and can frequently be used for direct analysis of aqueous samples without derivatization. nih.gov
Micro liquid chromatography–electrospray ionization tandem mass spectrometry (μLC-ESI MS/MS) is a highly sensitive and specific method used for the detection of this compound biomarkers. nih.gov This technique is particularly valuable for identifying adducts formed between this compound and biological molecules, such as proteins. nih.gov
One key application is the detection of peptide adducts from human serum albumin (HSA). nih.govnih.gov After exposure to this compound, the Cys34 residue of HSA can be alkylated. nih.govnih.gov Following enzymatic digestion of the adducted protein, specific peptide biomarkers can be identified. nih.govnih.gov Two such biomarkers, HETETE-CP and HETETE-CPF, have been identified and a μLC-ESI MS/MS method operating in selected reaction monitoring (SRM) mode has been developed for their detection. nih.govnih.gov This method meets the verification standards set by the Organisation for the Prohibition of Chemical Weapons (OPCW). The stability of these peptide adducts in prepared plasma samples stored in an autosampler has been confirmed over a 24-hour period using this technique. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the confident identification of unknown compounds, such as the conjugates of this compound. nih.gov LC-HRMS is particularly effective for elucidating the structures of these conjugates. nih.govnih.govresearchgate.net
Recent studies have utilized LC-HRMS to identify glutathione (B108866) (GSH) and cysteine (Cys) conjugates of this compound. nih.govnih.govresearchgate.net Four distinct conjugates have been identified: bis-glutathionyl ethylthioethylthioethyl conjugate (GSH-ETETE-GSH), hydroxyethylthioethylthioethyl glutathione conjugate (HETETE-GSH), bis-cysteinyl ethylthioethylthioethyl conjugate (Cys-ETETE-Cys), and hydroxyethylthioethylthioethyl cysteine conjugate (HETETE-Cys). nih.govnih.govresearchgate.net The identification of these conjugates was confirmed by comparing their accurate masses, elemental compositions, and isotopic patterns with theoretical predictions. nih.gov
Collision-induced dissociation (CID) in conjunction with HRMS reveals specific fragmentation patterns that aid in structural elucidation. For example, neutral losses of glycine (B1666218) and pyroglutamic acid from GSH conjugates are characteristic fragmentation patterns for this compound. The high mass accuracy of HRMS, often with a mass deviation of less than 3 ppm, provides strong confidence in the identification of these biomarkers. nih.gov
Analytical Techniques for this compound and its Products
| Analytical Technique | Analytes | Key Findings |
| GC-MS | Parent this compound, Hydrolysis Products (e.g., 1,4-dithiane) | Differentiates this compound from sulfur mustard based on retention time. Purity of synthesized this compound confirmed to be >95%. nih.gov Identifies less polar degradation products. dtic.mil |
| GC-CI-MS | This compound and related vesicants | Ammonia CI provides high specificity with significant pseudomolecular ions for molecular weight determination. capes.gov.brresearchgate.net |
| LC-MS | Polar degradation products, Conjugates | Direct analysis of aqueous samples without derivatization. nih.gov |
| μLC-ESI MS/MS | Peptide Adducts (HETETE-CP, HETETE-CPF) | Highly sensitive and specific for detecting protein biomarkers of exposure, meeting OPCW standards. nih.gov |
| LC-HRMS | Glutathione and Cysteine Conjugates | Provides high-accuracy mass measurements for confident identification of novel biomarkers like GSH-ETETE-GSH and Cys-ETETE-Cys. nih.govnih.govresearchgate.net |
Micro Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (μLC-ESI MS/MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and analysis of this compound (Q) and its transformation products. It provides detailed information on the molecular structure and is instrumental in studying reaction kinetics, such as hydrolysis. nih.gov
¹H and ¹³C NMR for Structural Confirmation
The definitive structure of this compound, 1,2-bis(2-chloroethylthio)ethane, can be confirmed using proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The spectra provide characteristic chemical shifts and spin-spin coupling patterns that act as a molecular fingerprint. nih.gov Purity of synthesized this compound, often greater than 95%, is routinely assessed by ¹H and ¹³C NMR. nih.gov
In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows distinct signals corresponding to the different sets of protons in the molecule. nih.gov Similarly, the ¹³C NMR spectrum provides signals for each unique carbon environment. nih.gov Specific chemical shift values reported in the literature provide a reference for positive identification. nih.gov
Table 1: NMR Spectral Data for this compound Structural Confirmation| Spectrum | Solvent | Reported Chemical Shifts (δ) in ppm | Reference |
|---|---|---|---|
| ¹H-NMR | CDCl₃ | 2.81 (s, 4H), 2.92 (t, 4H, J = 6.61 Hz), 3.64 (t, 4H, J = 6.61 Hz) | nih.gov |
| ¹³C{¹H}-NMR | CDCl₃ | 32.70, 34.53, 43.07 | nih.gov |
Monitoring of Hydrolysis and Intermediate Formation
NMR spectroscopy is uniquely suited for monitoring the hydrolysis of this compound in aqueous solutions. researchgate.net This analysis reveals the formation of transient and stable intermediates that are crucial to understanding its reaction mechanism and toxicity. When this compound hydrolyzes, it primarily forms highly reactive three-membered episulfonium ions. However, a key finding from NMR studies is the observation of more stable, six-membered cyclic sulfonium (B1226848) ions as long-lived intermediates. nih.govresearchgate.net
These cyclic sulfonium ions can persist in aqueous solutions for up to a week and are considered important markers for identifying this compound contamination in environmental samples like soil. researchgate.net Studies using ¹H and ¹³C NMR have successfully tracked the formation of these stable intermediates in mixtures of deuterated acetone (B3395972) and heavy water (D₂O). researchgate.net The formation of a macrocyclic oxadithiaether has also been demonstrated for this compound through NMR analysis. researchgate.net
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are critical preliminary steps for the accurate analysis of this compound and its degradation products from various matrices. The choice of technique depends on the analyte's properties and the complexity of the sample matrix. cdc.govresearchgate.net
Solvent-Drop Microextraction (SDME) and Solid-Phase Microextraction (SPME)
Microextraction techniques are favored for their minimal solvent use and integration of sampling and enrichment into a single step. mdpi.comresearchgate.net Both SDME and SPME have been evaluated for the analysis of chemical warfare agents and their analogs. researchgate.net
Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample, either by direct immersion or from the headspace. researchgate.netresearchgate.net It is a convenient, solvent-free method widely used in environmental analysis. researchgate.net For polar degradation products, derivatization may be required before GC analysis to improve chromatographic performance. researchgate.net
Solvent-Drop Microextraction (SDME): In SDME, a micro-drop of an organic solvent is suspended from the tip of a microsyringe needle, either directly in the sample or in the headspace, to extract analytes. mdpi.comresearchgate.net
Comparative studies have shown that for polar analogs of this compound in aqueous samples, SDME can offer superior performance compared to SPME.
Extraction from Environmental Matrices
This compound and its degradation products must be efficiently extracted from complex environmental samples before analysis.
Soil and Concrete: Extraction from solid matrices like soil often involves solvent extraction. cdc.gov For instance, pressurized liquid extraction (PLE) with a methanol-water mixture has been shown to be effective for related compounds. cdc.gov For concrete, which can absorb the agent, degradation products have been identified using GC-MS following extraction. researchgate.net
Rubber and Paint: Materials such as rubber and paint can retain vesicants, making them valuable for retrospective analysis. dtic.mil Sonication with a solvent like methylene (B1212753) chloride has been successfully used to extract this compound from these materials for subsequent GC-MS analysis. dtic.mil
Plant Material: Plants can accumulate hydrolysis products of chemical warfare agents, serving as long-term indicators of contamination. researchgate.net A common method for extraction from plant material involves homogenization followed by ultrasonic extraction. researchgate.net
Biomarker Identification and Quantification
To verify human exposure to this compound, analytical methods focus on identifying and quantifying specific biomarkers formed from the reaction of the agent with biological macromolecules. nih.gov
This compound is a bifunctional alkylating agent that reacts with nucleophilic sites in proteins. A primary target is the highly nucleophilic cysteine-34 (Cys³⁴) residue of human serum albumin (HSA), the most abundant protein in blood plasma. researchgate.net The reaction forms stable, long-lasting adducts that serve as definitive biomarkers of exposure. researchgate.net
Following in-vitro exposure of plasma to this compound, enzymatic digestion (proteolysis) of the adducted HSA yields specific peptide biomarkers. nih.govresearchgate.net These biomarkers can be identified with high confidence using high-resolution mass spectrometry. nih.govresearchgate.net
Another important detoxification pathway involves conjugation with the tripeptide glutathione (GSH) and its constituent amino acid, cysteine (Cys). nih.gov These conjugates are formed rapidly upon exposure and can also serve as valuable, though more transient, biomarkers. nih.govresearchgate.net
The primary analytical tool for the quantification of these biomarkers is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Techniques like micro-liquid chromatography-electrospray ionization tandem mass spectrometry (µLC-ESI MS/MS) operating in selected reaction monitoring (SRM) mode provide the high sensitivity and selectivity needed to detect the low concentrations of adducts typically found in biological samples. nih.govresearchgate.net
Table 2: Key Biomarkers of this compound Exposure| Biomarker Type | Specific Biomarker | Description | Analytical Method | Reference |
|---|---|---|---|---|
| HSA Adduct (Peptide) | HETETE-CP | A dipeptide (Cys-Pro) from HSA adducted by a hydroxyethylthioethylthioethyl (HETETE) moiety. | µLC-ESI MS/MS (SRM) | nih.gov |
| HSA Adduct (Peptide) | HETETE-CPF | A tripeptide (Cys-Pro-Phe) from HSA adducted by a HETETE moiety. | µLC-ESI MS/MS (SRM) | nih.gov |
| Glutathione Conjugate | GSH-ETETE-GSH | Bis-glutathionyl conjugate of this compound. | LC-HRMS | nih.gov |
| Glutathione Conjugate | HETETE-GSH | Mono-glutathionyl conjugate of hydrolyzed this compound. | LC-HRMS | nih.govresearchgate.net |
| Cysteine Conjugate | Cys-ETETE-Cys | Bis-cysteinyl conjugate of this compound. | LC-HRMS | nih.govresearchgate.net |
Glutathione Conjugates as Biomarkers (e.g., GSH-ETETE-GSH, HETETE-GSH)
Upon exposure, this compound is metabolized through conjugation with glutathione (GSH), a tripeptide abundant in cells that plays a key role in detoxification. nih.govnih.gov This process leads to the formation of specific glutathione conjugates, which can serve as short-term biomarkers of exposure. researchgate.netnih.gov The primary GSH conjugates identified are the bis-glutathionyl ethylthioethylthioethyl conjugate (GSH-ETETE-GSH) and the hydroxyethylthioethylthioethyl glutathione conjugate (HETETE-GSH). researchgate.netnih.govnih.gov
The identification and analysis of these conjugates are predominantly carried out using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.netnih.govnih.gov This technique allows for the separation of the conjugates from complex biological matrices and their subsequent identification based on their accurate mass and fragmentation patterns. researchgate.netnih.gov In vitro studies using human keratinocyte cell lines (HaCat) have been instrumental in identifying and characterizing these GSH conjugates. researchgate.netnih.gov
Research has shown that the formation of these GSH conjugates is dose-dependent. researchgate.netnih.gov Following exposure, the levels of GSH conjugates tend to decrease within the first hour as they are further metabolized. researchgate.netnih.govnih.gov For instance, in HaCat cell cultures exposed to this compound, all identified conjugates were detectable after 30 minutes. nih.gov However, GSH-ETETE-GSH was found to be at lower levels compared to other conjugates within the cells and was not detected in the surrounding medium, suggesting it is either below the detection limit or rapidly metabolized. nih.gov
| Glutathione Conjugate Biomarkers | Analytical Method | Key Findings |
| GSH-ETETE-GSH | LC-HRMS | Formed in a dose-dependent manner; levels decrease within 1 hour post-exposure. researchgate.netnih.gov |
| HETETE-GSH | LC-HRMS | Detected in HaCat cells and in the medium at specific time points and concentrations. researchgate.netnih.gov |
Cysteine Conjugates as Biomarkers (e.g., Cys-ETETE-Cys, HETETE-Cys)
Following the initial formation of glutathione conjugates, further metabolism in the mercapturic acid pathway leads to the generation of cysteine conjugates. nih.gov The identified cysteine conjugate biomarkers for this compound exposure are the bis-cysteinyl ethylthioethylthioethyl conjugate (Cys-ETETE-Cys) and the hydroxyethylthioethylthioethyl cysteine conjugate (HETETE-Cys). researchgate.netnih.govnih.gov
Similar to GSH conjugates, the primary analytical method for detecting cysteine conjugates is liquid chromatography-high-resolution mass spectrometry (LC-HRMS). researchgate.netnih.govnih.gov In vitro studies with HaCat cells have demonstrated that as the concentration of GSH conjugates decreases, the concentration of cysteine conjugates increases, with levels peaking around 6 hours post-exposure. researchgate.netnih.govnih.gov This temporal difference in the formation and persistence of GSH versus cysteine conjugates provides a broader window for detecting exposure.
Specifically, in cell lysates, only cysteine conjugates (HETETE-Cys and Cys-ETETE-Cys) were observable at the 6-hour mark. nih.gov In the culture medium, Cys-ETETE-Cys was detected at 1, 3, and 6 hours after exposure to higher concentrations of this compound. nih.gov The detection of these conjugates is crucial for assessing exposure levels.
| Cysteine Conjugate Biomarkers | Analytical Method | Key Findings |
| Cys-ETETE-Cys | LC-HRMS | Levels increase and persist for up to 6 hours post-exposure in vitro. researchgate.netnih.gov |
| HETETE-Cys | LC-HRMS | Observed in cell lysates at later time points (6 hours). researchgate.netnih.gov |
Protein Adducts as Persistent Markers (e.g., HSA adducts, HETETE-CP, HETETE-CPF)
This compound, being a potent alkylating agent, can form stable covalent bonds with proteins, creating long-lived biomarkers of exposure. opcw.orgnih.govnih.gov Human serum albumin (HSA), the most abundant protein in blood plasma, is a key target for this compound alkylation, specifically at its cysteine-34 (Cys34) residue. researchgate.netnih.govnih.gov The resulting adducts are significantly more stable and persistent than the rapidly metabolized glutathione and cysteine conjugates, making them ideal for retrospective analysis. researchgate.net
The analytical process for detecting these protein adducts involves the enzymatic digestion of the adducted HSA. opcw.orgnih.govnih.gov Enzymes like pronase or proteinase K are used to break down the protein into smaller peptides. nih.govnih.gov This digestion releases specific peptide fragments containing the this compound modification. Two such key biomarkers have been identified: a dipeptide, HETETE-CP (Cys-Pro modified with the hydroxyethylthioethylthioethyl group), and a tripeptide, HETETE-CPF (Cys-Pro-Phe with the same modification). researchgate.netnih.govnih.gov
These peptide biomarkers are then analyzed using micro liquid chromatography-electrospray ionization tandem mass spectrometry (μLC-ESI MS/MS), often operating in the selected reaction monitoring (SRM) mode for enhanced sensitivity and selectivity. researchgate.netnih.govnih.gov High-resolution mass spectrometry (MS/HR MS) is also used to confirm the identity of these adducts with high confidence, typically achieving a mass deviation of less than 3 ppm. nih.gov The analysis of HSA adducts can be performed using the same methodologies developed for sulfur mustard adducts. opcw.org These methods have been validated and meet the quality criteria set by the Organisation for the Prohibition of Chemical Weapons (OPCW). researchgate.netnih.gov
| Protein Adduct Biomarkers | Target Protein | Digestion Product(s) | Analytical Method |
| HETETE-HSA | Human Serum Albumin (HSA) | HETETE-CP, HETETE-CPF | μLC-ESI MS/MS (SRM), MS/HR MS |
Environmental Fate and Decontamination Chemistry
Degradation Pathways in Environmental Matrices
The breakdown of sesquimustard in the environment is a complex process influenced by various factors such as the presence of water and temperature. dtic.milhelcom.fi Its degradation pathways involve reactions like hydrolysis and thermal decomposition.
In the presence of water, this compound undergoes hydrolysis, a chemical reaction where water molecules break down the compound. publish.csiro.audtic.mil This process is a key pathway for its degradation in aquatic environments.
The hydrolysis of this compound leads to the formation of several products. Key among these are 1,4-dithiane (B1222100) and 1,2-bis(2-hydroxyethylthio)ethane. cranfield.ac.uk The formation of these less toxic, water-soluble products is a significant step in the natural attenuation of the agent. dtic.mil Studies have also identified other hydrolysis products, such as chloroethyl vinyl sulfide (B99878). In some instances, the formation of a macrocyclic oxadithiaether has been observed. publish.csiro.aupublish.csiro.au
The hydrolysis process proceeds through the formation of reactive intermediates. In aqueous solutions, this compound can form both three-membered episulfonium ions and six-membered sulfonium (B1226848) ions. researchgate.netnih.gov The three-membered episulfonium ions are considered the primary and more reactive pathway, while the six-membered ions are more stable and represent a minor pathway. researchgate.net
Identified Hydrolysis and Degradation Products of this compound
| Product Name | Chemical Formula | Role in Degradation |
|---|---|---|
| 1,4-Dithiane | C4H8S2 | A primary hydrolysis product. researchgate.net |
| 1,2-bis(2-hydroxyethylthio)ethane | C6H14O2S2 | A major diol product from hydrolysis. cranfield.ac.uk |
| Chloroethyl vinyl sulfide | C4H7ClS | A degradation product formed during hydrolysis. |
Kinetic studies provide insight into the rate at which this compound degrades. The degradation rate of this compound can be significantly faster than that of sulfur mustard. tandfonline.com However, the hydrolysis rate in pure water is often limited by how quickly the compound can dissolve due to its low solubility. dtic.mildtic.mil The presence of other substances and environmental conditions can influence these kinetics. For example, the rate of hydrolysis can be accelerated at higher temperatures. dtic.mil
Thermal degradation is another important pathway for the breakdown of this compound. researchgate.net When subjected to heat, it can decompose to form various products. One notable product of thermal degradation is 1,2-bis(2-chloroethylthio)ethane (another name for this compound itself, indicating dimerization of a precursor) and 1,4-dithiane. researchgate.net The stability of this compound is a concern in stockpiled munitions, where slow degradation can occur over time, leading to the formation of impurities. dtic.mildtic.mil
Hydrolysis in Aqueous Environments
Identification of Hydrolysis Products (e.g., 1,4-dithiane, 1,2-bis(2-hydroxyethylthio)ethane)
Persistence in Environmental Compartments
This compound's physical and chemical properties influence its persistence in the environment. Its higher molecular weight compared to sulfur mustard may lead to lower volatility, potentially increasing its persistence in soil and water. The low solubility of this compound in water contributes to its persistence in these environmental compartments. basicmedicalkey.com When released into the environment, it can adsorb to soil and sediment. nih.gov
The persistence of this compound in soil has been observed to be significant, with the potential to remain for extended periods. dtic.mil This persistence poses a long-term contamination risk.
Decontamination Chemistry and Mechanisms
Decontamination of this compound is essential to mitigate its harmful effects. Various chemical decontaminants and methods have been investigated to neutralize this agent. tandfonline.com Decontamination processes often involve nucleophilic reactions or oxidation to convert the toxic agent into less harmful substances. mdpi.com
Commonly studied decontamination agents include:
Hypochlorite (B82951) bleaches: Solutions like sodium hypochlorite and calcium hypochlorite were early decontaminants used for mustard agents. cdc.gov
DS2: A non-aqueous decontamination solution composed of sodium hydroxide, diethylenetriamine (B155796), and ethylene (B1197577) glycol monomethyl ether has been used for equipment decontamination. tandfonline.comcdc.gov The degradation mechanism with DS2 primarily involves elimination reactions. tandfonline.com
Reactive Sorbents: Materials like modified titania nanotubes have been explored as powder decontaminants that can neutralize sulfur mustards at room temperature. researchgate.net
N-chloro compounds: More modern personal decontamination systems have utilized more stable N-chloro compounds like chloramine. cdc.gov Reagents like N,N-dichlorovaleramide and N,N-dichlorourethane have shown to be effective in rapidly decontaminating sulfur mustard. researchgate.netresearchgate.net
Alkaline Solutions: Strong organic alkali metal salts can effectively decontaminate sulfur mustards through nucleophilic substitution and elimination reactions. tandfonline.com
The efficiency of decontamination depends on the specific agent and the reaction conditions. For instance, the degradation rate of this compound with certain decontaminants is notably faster than that of sulfur mustard. tandfonline.com The solid state of this compound can present challenges for neutralization, but catalytic systems effective for sulfur mustard may also be applicable.
Chemical Neutralization Approaches
Several methods have been explored for the chemical neutralization of this compound, aiming to convert it into less toxic and more manageable substances. These approaches often involve oxidation, chlorination, or elimination reactions.
One simple and economical method developed for the destruction of sulfur mustards, including this compound, involves treatment with sodium in inert solvents. researchgate.netnih.govacs.orgwikipedia.org This process leads to desulfurization reactions, yielding innocuous products. researchgate.netnih.gov The characterization of these products is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov
Decontamination Solution 2 (DS2), a non-aqueous formulation, has been a standard decontaminant for chemical warfare agents. tandfonline.com It is composed of 70% diethylenetriamine, 28% ethylene glycol monomethyl ether, and 2% sodium hydroxide. google.com When applied to sulfur mustards like this compound, DS2 facilitates a two-step dehydrochlorination reaction. tandfonline.com The initial elimination reaction produces a vinyl-containing intermediate, which is then rapidly converted to a divinyl product. tandfonline.com
Oxidative and chlorination methods are also effective. Common household bleach (sodium hypochlorite) can be used to neutralize the vesicant properties of mustard agents. Another approach involves the use of potassium t-butoxide (KBDO). A systematic study on the degradation of various sulfur mustards found that KBDO was highly effective against this compound. The degradation rate of this compound with KBDO was among the fastest of the compounds tested, with a half-life of approximately 2.25 minutes. tandfonline.com
Innovative approaches include the development of eco-friendly, peelable active nanocomposite films. mdpi.com These water-based films, containing bentonite-supported nanoparticles, can be applied to a contaminated surface. mdpi.com The film actively decomposes the agent through chemical degradation and physically entraps the toxic compounds and their byproducts. mdpi.com Analysis of these films after application on a mixture containing this compound showed that the agent was partially degraded. mdpi.com Thiodiglycol (B106055), a hydrolysis product of sulfur mustard, was found in significant quantities, indicating the high capacity of these solutions to hydrolyze mustard agents. mdpi.com
Table 1: Degradation Efficiency of Potassium t-butoxide (KBDO) on this compound (Q)
This table summarizes the degradation kinetics of this compound when treated with potassium t-butoxide.
| Compound | Rate Constant (min⁻¹) | Half-life (min) |
| This compound (Q) | 0.309 | 2.25 |
Data sourced from a study on the degradation efficiency of various chemical decontaminants. tandfonline.com
Catalytic Systems for Degradation
Catalytic systems offer a promising pathway for the efficient degradation of this compound. Much of the understanding is derived from studies on sulfur mustard (HD) and analogous compounds. While this compound's solid state can complicate neutralization, catalytic systems effective for sulfur mustard are considered potentially applicable. One such system involves sodium ethoxide with diethylenetriamine (DETA).
Hydrolysis is a key degradation pathway for this compound in aqueous environments. publish.csiro.aupublish.csiro.au Studies using nuclear magnetic resonance (NMR) spectroscopy on the hydrolysis of 1,2-bis(2-chloroethylthio)ethane (a form of this compound) revealed the formation of stable, cyclic sulfonium ions. publish.csiro.aupublish.csiro.auresearchgate.net These intermediates, which can persist in aqueous solutions for up to a week, are formed as the molecule cyclizes with the loss of a chloride ion. publish.csiro.aupublish.csiro.au It is believed that the reaction proceeds primarily through the formation of three-membered episulfonium ions, which are more reactive than the alternative six-membered sulfonium ions. researchgate.netnih.gov The primary hydrolysis product is the diol, 1,2-bis(2-hydroxyethylthio)ethane. The formation of a macrocyclic oxadithiaether has also been demonstrated during the hydrolysis of this this compound. publish.csiro.aupublish.csiro.au
The enzyme chloroperoxidase (CPO) has been investigated for its ability to catalytically degrade sulfur mustard. researchgate.net It catalyzes the oxidation of sulfides to sulfoxides efficiently. researchgate.net While this research focused on HD, the enzymatic approach represents a potential pathway for the targeted degradation of related compounds like this compound under mild conditions. researchgate.net
Table 2: Hydrolysis Intermediates and Products of this compound
This table outlines the key chemical species formed during the hydrolysis of this compound in an aqueous environment.
| Species Type | Chemical Name/Description | Pathway Contribution |
| Reactive Intermediate | Three-membered episulfonium ions | Primary Pathway |
| Reactive Intermediate | Six-membered sulfonium ions | Minor Pathway (<5%) |
| Primary Product | 1,2-bis(2-hydroxyethylthio)ethane (diol) | Primary |
| Minor Product | Chlorohydrin derivatives | Minor |
| Other Product | Macrocyclic oxadithiaether | Demonstrated |
Data sourced from studies on this compound hydrolysis and degradation. publish.csiro.aupublish.csiro.auresearchgate.net
Compound Names
| Abbreviation/Common Name | Chemical Name |
| This compound (Q) | 1,2-bis(2-chloroethylthio)ethane |
| Sulfur Mustard (HD) | Bis(2-chloroethyl) sulfide |
| DETA | Diethylenetriamine |
| DS2 | Decontamination Solution 2 |
| KBDO | Potassium t-butoxide |
| CPO | Chloroperoxidase |
| Thiodiglycol | 2,2'-Thiodiethanol |
| Sodium Hypochlorite | Sodium hypochlorite |
| Sodium | Sodium |
| Ethylene glycol monomethyl ether | 2-Methoxyethanol |
| Sodium hydroxide | Sodium hydroxide |
| Sodium ethoxide | Sodium ethoxide |
| 1,2-bis(2-hydroxyethylthio)ethane | 2-[2-(2-hydroxyethylthio)ethylthio]ethanol |
| Chloroethyl vinyl sulfide | 1-Chloro-2-(vinylthio)ethane |
| 1,4-dithiane | 1,4-Dithiane |
Q & A
Basic Research Questions
Q. What is the molecular structure of sesquimustard, and how does its structural configuration influence its alkylation mechanisms compared to sulfur mustard (HD)?
- Methodological Answer: this compound (1,2-bis(2-chloroethylthio)ethane) contains two sulfur atoms in its structure, distinguishing it from HD. The extended aliphatic chain enhances cross-linking potential with nucleophilic biomolecules like glutathione (GSH) and cysteine (Cys). Structural analysis via high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) reveals fragmentation patterns specific to Q, such as neutral losses of glycine (m/z 75.0320) and pyroglutamic acid (m/z 129.0426) in GSH conjugates . Comparative reactivity studies using in vitro models (e.g., HaCat cells) demonstrate Q’s vesicant potency, which is fivefold higher than HD due to increased sulfur-mediated alkylation efficiency .
Q. What synthesis pathways are documented for this compound, and how do byproducts inform batch analysis in forensic investigations?
- Methodological Answer: Q is synthesized via thiodiglycol chlorination, often yielding mixtures with HD and other sulfur mustards. Byproducts such as bis(2-chloroethyl) sulfide (H) and tris(2-chloroethylthio)ethane (T) can serve as chemical fingerprints for batch tracing. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is used to identify these impurities, leveraging retention times and spectral matches against NIST reference libraries. For example, Q elutes later than H in non-polar GC columns due to its higher molecular weight, enabling differentiation .
Advanced Research Questions
Q. How can researchers optimize LC-HRMS parameters to identify this compound-GSH conjugates in biological matrices?
- Methodological Answer: Key parameters include:
- Collision Energy : 20–35 eV for CID to fragment GSH conjugates while preserving structural information.
- Neutral Loss Monitoring : Track m/z 307.0838 (GSH loss) and m/z 177.0328 (cysteine-glycine fragments) for conjugate identification .
- Mass Accuracy : Use HRMS (e.g., Orbitrap) with <5 ppm mass error to confirm elemental composition (Table 2 in provides error margins for Q-GSH adducts).
- Ionization Mode : Electrospray ionization (ESI) in positive mode enhances sensitivity for thioether-linked conjugates.
Q. What are the key challenges in reconciling GC-MS and LC-HRMS data when analyzing this compound degradation products?
- Methodological Answer: GC-MS excels in volatile, non-polar compounds (e.g., parent Q) but struggles with polar degradation products like hydrolyzed thiodiglycol. LC-HRMS complements this by detecting polar conjugates (e.g., Q-GSH) but requires derivatization for low-molecular-weight metabolites. Contradictions arise when:
- Degradation Pathways : Q hydrolyzes to non-volatile products undetectable by GC-MS, necessitating LC-MS/MS for validation.
- Sensitivity Thresholds : LC-HRMS detects trace conjugates (ng/mL) missed by GC-MS, complicating environmental exposure assessments .
Q. How should researchers design dose-response studies to account for this compound’s vesicant potency variability across in vitro and in vivo models?
- Methodological Answer:
- In Vitro Models : Use HaCat keratinocytes exposed to 0.1–10 µM Q for 24–72 hours. Measure GSH depletion and caspase-3 activation via fluorometric assays. Include controls with N-acetylcysteine (NAC) to validate thiol-mediated toxicity .
- In Vivo Models : Apply Q (0.1–1 mg/kg) topically to SKH-1 mice. Monitor lesion progression histologically and quantify serum biomarkers (e.g., Q-Cys adducts) via LC-HRMS. Adjust dosing based on interspecies metabolic differences .
Q. What computational approaches are recommended to predict this compound’s interaction with biomolecules, and how do they align with experimental data?
- Methodological Answer:
- Molecular Dynamics (MD) : Simulate Q’s binding to GSH reductase using AMBER or GROMACS. Parameters include sulfur-sulfur bond flexibility and solvation effects in aqueous environments.
- Docking Studies : Use AutoDock Vina to predict binding affinities between Q and cysteine-rich proteins (e.g., albumin). Validate predictions with experimental alkylation rates measured via LC-HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
